Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate
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Overview
Description
Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a cyclopropane derivative, specifically a methyl ester of cyclopropanecarboxylic acid with an oxoethyl substituent. This compound is known for its unique reactivity and stability, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate typically involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar reactivity but different functional groups.
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but varying substituents.
Uniqueness
Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate is unique due to its specific combination of the oxoethyl group and the cyclopropane ring, which imparts distinct reactivity and stability. This uniqueness makes it valuable in specialized chemical and industrial applications .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 1-(2-oxoethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-10-6(9)7(2-3-7)4-5-8/h5H,2-4H2,1H3 |
InChI Key |
WCJQRPAIYLTEEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)CC=O |
Origin of Product |
United States |
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